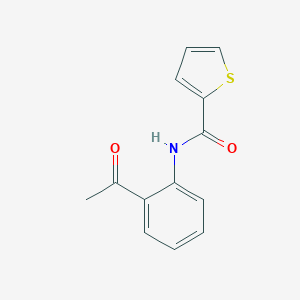
N-(2-Acetylphenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetylphenyl)-2-thiophenecarboxamide, also known as ATPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATPCA belongs to the class of compounds known as arylamide derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(2-Acetylphenyl)-2-thiophenecarboxamide may exert its biological activities by inhibiting the activity of enzymes involved in inflammation, tumor growth, and viral replication. N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Biochemische Und Physiologische Effekte
N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the replication of HIV by inhibiting the activity of reverse transcriptase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Acetylphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using N-(2-Acetylphenyl)-2-thiophenecarboxamide in lab experiments. For example, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to have low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-Acetylphenyl)-2-thiophenecarboxamide. One direction is to further investigate the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly its effects on the regulation of gene expression. Another direction is to investigate the potential therapeutic applications of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly in the treatment of cancer and viral infections. Finally, further studies are needed to optimize the synthesis method of N-(2-Acetylphenyl)-2-thiophenecarboxamide and improve its bioavailability in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2-Acetylphenyl)-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral activities. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
Eigenschaften
CAS-Nummer |
41242-35-7 |
|---|---|
Produktname |
N-(2-Acetylphenyl)-2-thiophenecarboxamide |
Molekularformel |
C13H11NO2S |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
N-(2-acetylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-8H,1H3,(H,14,16) |
InChI-Schlüssel |
UWBYGIKMCVBGTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

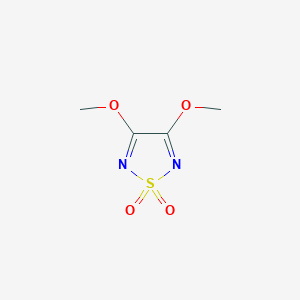
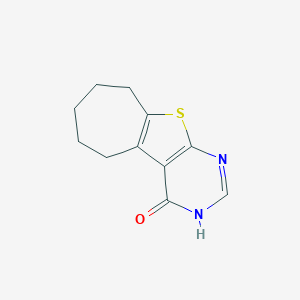
![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)
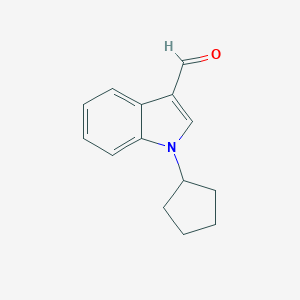

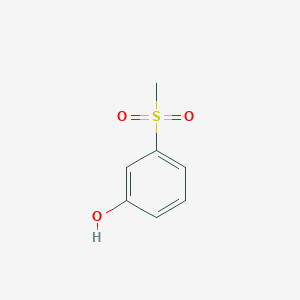
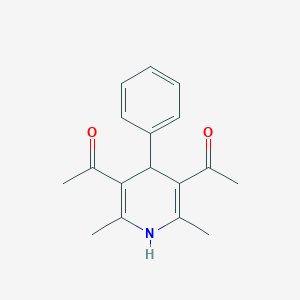
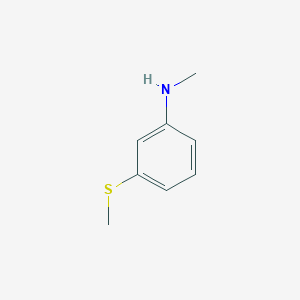
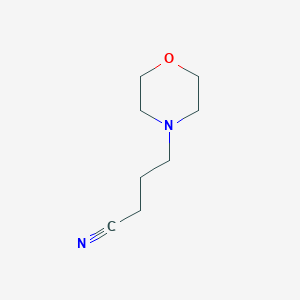
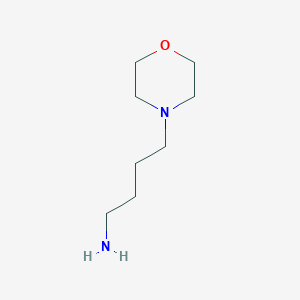
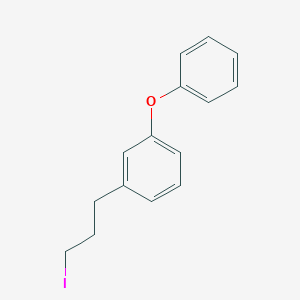
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
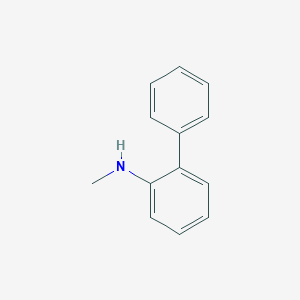
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)